molecular formula C7H7FN2O3 B2804620 5-Fluoro-3-methoxy-2-nitroaniline CAS No. 1628643-07-1

5-Fluoro-3-methoxy-2-nitroaniline

Cat. No.: B2804620
CAS No.: 1628643-07-1
M. Wt: 186.142
InChI Key: CDBVQSPCFPKING-UHFFFAOYSA-N
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Description

Significance of Substituted Anilines in Organic Synthesis and Medicinal Chemistry Precursors

Substituted anilines are a class of organic compounds derived from aniline (B41778) that have been modified with various functional groups. nih.gov This derivatization makes them exceptionally versatile and indispensable as starting materials or key intermediates in a multitude of chemical syntheses. nih.govevitachem.com Their applications are widespread and include the production of complex heterocyclic systems such as benzothiazoles, quinoxalines, and cinnoline (B1195905) derivatives. nih.govrsc.org In medicinal chemistry, the aniline scaffold is a prevalent structural motif found in a vast number of therapeutic agents. sigmaaldrich.com The ability to introduce different substituents onto the aniline ring allows chemists to finely tune the steric and electronic properties of a molecule, which is a critical aspect of rational drug design. sigmaaldrich.comchemicalbook.com Furthermore, these compounds are fundamental in the synthesis of azo dyes and specialized organic polymers. nih.govsigmaaldrich.com

Overview of Fluorinated, Methoxylated, and Nitrated Aromatic Systems in Chemical Design

The strategic incorporation of specific functional groups onto an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties.

Fluorinated Systems: The introduction of fluorine into aromatic compounds is a widely used strategy in modern chemical design, particularly in pharmaceuticals. google.com Fluorine, as the most electronegative element, can significantly enhance properties such as metabolic stability, lipophilicity, and bioavailability. google.comchemicalbook.com This is often achieved by replacing hydrogen or hydroxyl groups, a bioisosteric replacement that can block sites of metabolic oxidation. mdpi.com Consequently, fluorinated aromatics are integral to the development of numerous drugs, including anticancer agents and antibiotics, as well as advanced materials like fluoropolymers and organic light-emitting diodes (OLEDs). google.com

Methoxylated Systems: The methoxy (B1213986) group (–OCH₃) is a strong electron-donating group that can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution. In medicinal chemistry, the methoxy group can impact a drug's binding affinity to its target and alter its solubility profile. Its presence is crucial in the design of various bioactive molecules.

Nitrated Systems: The nitro group (–NO₂) is a powerful electron-withdrawing group. This property deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution, a key reaction in building complex molecules. evitachem.com Nitroaromatic compounds are vital intermediates, as the nitro group can be readily reduced to an amino group, providing a route to further functionalization. evitachem.com While some nitroaromatic compounds have found direct use as drugs, their primary role is often as a synthetic handle in multi-step reaction sequences. semanticscholar.orgmagritek.com

Positioning of 5-Fluoro-3-methoxy-2-nitroaniline within Aromatic Building Blocks Research

This compound emerges as a highly specialized chemical building block. It uniquely combines the distinct electronic properties of a fluorine atom, a methoxy group, and a nitro group on a single aniline scaffold. This trifunctional arrangement offers a rich platform for synthetic exploration. The substituents are positioned to exert significant electronic and steric influence, allowing for regioselective transformations. The presence of the nitro group ortho to the amine and the fluorine and methoxy groups meta to it suggests a complex reactivity profile that can be exploited for the synthesis of novel, highly substituted heterocyclic compounds, which are often sought after in medicinal and materials science research. google.com

Scope and Objectives of Scholarly Research on this compound

Scholarly research on a compound like this compound typically focuses on several key areas. The primary objective is to establish efficient and reliable synthetic pathways for its preparation. Following this, research would explore its chemical reactivity, investigating how the interplay of its three distinct functional groups dictates its behavior in various chemical transformations. A significant goal is to utilize this building block in the multi-step synthesis of more complex and potentially valuable molecules, such as novel pharmaceutical candidates or functional materials. researchgate.net The ultimate aim is to demonstrate its utility as a versatile tool for accessing new chemical space.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below, providing essential data for its handling and use in a laboratory setting.

PropertyValueSource(s)
CAS Number 1628643-07-1 sigmaaldrich.com
Molecular Formula C₇H₇FN₂O₃ nih.govsigmaaldrich.com
Molecular Weight 186.14 g/mol sigmaaldrich.com
Appearance Powder sigmaaldrich.com
Melting Point 107-109 °C sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
InChI Key CDBVQSPCFPKING-UHFFFAOYSA-N sigmaaldrich.com

Synthesis and Reactivity

While specific peer-reviewed synthetic procedures for this compound are not widely published, its synthesis can be inferred from established methods for analogous compounds.

Anticipated Synthetic Routes

The preparation of polysubstituted anilines often involves multi-step sequences where the order of reactions is critical to achieving the desired substitution pattern. libretexts.org For an isomer, 4-fluoro-2-methoxy-5-nitroaniline, a common route involves the nitration of a protected aniline precursor, followed by deprotection. google.com Another approach involves the nucleophilic aromatic substitution of a more halogenated precursor; for instance, reacting a difluoro-nitroaniline with sodium methoxide (B1231860) to introduce the methoxy group. chemicalbook.com

A plausible synthesis for this compound could therefore start from a commercially available fluorinated methoxy aniline, which would then undergo regioselective nitration. The directing effects of the existing fluoro and methoxy groups would be critical in achieving the desired 2-nitro substitution.

Expected Chemical Reactivity

The chemical behavior of this compound is governed by the interplay of its amine, fluoro, methoxy, and nitro groups.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents, such as hydrogen gas with a palladium catalyst, or metals like iron or tin in acidic media. evitachem.com This transformation would yield 5-fluoro-3-methoxybenzene-1,2-diamine, a valuable precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems. mdpi.comrsc.org

Reactions of the Amino Group: The primary amino group can undergo diazotization when treated with nitrous acid, forming a diazonium salt. This intermediate can then be subjected to a wide range of Sandmeyer-type reactions to introduce various other functional groups (e.g., -Cl, -Br, -CN, -OH) in place of the original amine.

Nucleophilic Aromatic Substitution: While the ring is generally deactivated to electrophilic attack due to the nitro group, the fluorine atom could potentially be displaced by a strong nucleophile under specific conditions, a common reaction for activated fluoroaromatic compounds. rsc.org

Applications in Multi-Step Synthesis

As a functionalized building block, this compound is primarily intended for use in the synthesis of more elaborate molecules. Its true value lies in its potential to serve as a starting point for constructing complex scaffolds. For instance, the synthesis of an isomer, 5-fluoro-4-methoxy-2-nitroaniline (B1360405), was a key step in a modified Skraup reaction to produce 5-fluoro-6-methoxy-8-nitroquinoline, an intermediate for a fluorinated analog of the antimalarial drug primaquine. researchgate.net Similarly, other fluoro-nitroanilines are used as precursors for creating complex heterocyclic compounds like quinoxaline (B1680401) 1,4-dioxides, which are investigated for their potential as anticancer agents that target hypoxia. rsc.org

Given these examples, this compound is a promising candidate for the synthesis of novel, biologically active heterocyclic compounds. The strategic placement of its functional groups allows for a sequence of reactions—for example, reduction of the nitro group followed by cyclization with a dicarbonyl compound—to build fused ring systems with a unique substitution pattern that would be difficult to achieve otherwise.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3-methoxy-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBVQSPCFPKING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628643-07-1
Record name 5-fluoro-3-methoxy-2-nitroaniline
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Synthetic Methodologies for 5 Fluoro 3 Methoxy 2 Nitroaniline

Retrosynthetic Analysis of 5-Fluoro-3-methoxy-2-nitroaniline from Readily Available Precursors

A retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, more readily available starting materials. The primary disconnections involve the three key functional groups attached to the benzene (B151609) ring: the nitro group, the amine group, and the methoxy (B1213986) group.

A primary disconnection strategy targets the C-N bond of the nitro group. This is a common and logical step, as electrophilic aromatic nitration is a fundamental transformation. This leads back to 3-fluoro-5-methoxyaniline as a key precursor. The challenge then becomes the regioselective nitration of this precursor to achieve the desired 2-nitro isomer.

Alternatively, a C-N bond disconnection of the aniline (B41778) group suggests a precursor such as 1,5-difluoro-3-methoxy-2-nitrobenzene . The synthesis would then involve a Nucleophilic Aromatic Substitution (SNAr) reaction to introduce the amino group. This pathway relies on the activation of the C-F bond by the ortho-nitro group.

A third disconnection could target the C-O bond of the methoxy group, starting from a phenol (B47542) derivative. However, the synthesis of the required polysubstituted phenol precursor is often more complex than pathways starting from aniline or fluorinated nitrobenzene (B124822) derivatives.

Based on the availability of starting materials and the reliability of the required transformations, the most plausible retrosynthetic pathways are initiated from either a substituted aniline or a di-halogenated nitrobenzene.

Classical Approaches to Substituted Anilines and Their Applicability to this compound

Classical synthetic methods remain a cornerstone for the preparation of substituted anilines. These approaches, primarily driven by electrophilic and nucleophilic aromatic substitution reactions, are highly applicable to the synthesis of this compound.

Directed Nitration Strategies of Fluoro-methoxyanilines

Directed nitration is a primary method for introducing a nitro group onto an aromatic ring. The success of this strategy hinges on the directing effects of the substituents already present on the ring. For a precursor like 3-fluoro-5-methoxyaniline, both the methoxy and amino groups are strong ortho-, para-directors, while the fluorine atom is a weaker ortho-, para-director.

To control the regioselectivity and prevent unwanted oxidation of the aniline, the amino group is typically protected, most commonly as an acetanilide. The precursor for nitration would therefore be N-(3-fluoro-5-methoxyphenyl)acetamide .

The directing effects would then be as follows:

Acetamido group (-NHCOCH₃): A strong ortho-, para-director.

Methoxy group (-OCH₃): A strong ortho-, para-director.

Fluoro group (-F): A weak ortho-, para-director.

Nitration of N-(3-fluoro-5-methoxyphenyl)acetamide would be directed to the positions ortho and para to the powerful activating acetamido and methoxy groups. The position C2 is ortho to both the methoxy and acetamido groups, making it a highly favored site for nitration. Subsequent deprotection of the acetamido group, typically via acid or base hydrolysis, would yield the target molecule. google.comwipo.int A similar strategy is employed in the synthesis of the isomeric 4-fluoro-2-methoxy-5-nitroaniline, where N-(4-fluoro-2-methoxyphenyl)acetamide is nitrated. google.comacs.org

Table 1: Representative Conditions for Nitration of Protected Anilines

Precursor Nitrating Agent(s) Solvent(s) Temperature Typical Yield Reference
N-(4-fluoro-2-methoxyphenyl)acetamide Fuming Nitric Acid, H₂SO₄ Acetic Acid 0-5 °C 78% google.com

This table illustrates conditions for a related isomer, which are applicable to the target molecule's synthesis.

Nucleophilic Aromatic Substitution (SNAr) Routes for Amine Introduction

The introduction of an amine group via Nucleophilic Aromatic Substitution (SNAr) is a powerful alternative strategy. This method requires a precursor with a good leaving group (such as a halogen) positioned on the aromatic ring, which is activated by one or more strong electron-withdrawing groups (like a nitro group) in the ortho and/or para positions. researchgate.net

For the synthesis of this compound, a suitable precursor would be 1,5-difluoro-3-methoxy-2-nitrobenzene . In this molecule, the fluorine atom at C1 is activated by the ortho-nitro group at C2. Reaction with an amine source, such as aqueous or anhydrous ammonia (B1221849), would lead to the selective displacement of the C1 fluorine atom to install the amine group. google.com

The viability of this route is supported by similar preparations, such as the synthesis of 5-fluoro-2-nitroaniline (B53378) from 2,4-difluoronitrobenzene (B147775) and ammonia. google.com The reaction conditions must be carefully controlled to ensure selective monosubstitution and avoid side reactions.

Table 2: Example Conditions for SNAr Amination

Precursor Nucleophile Solvent Temperature Product Reference
2,4-difluoronitrobenzene NH₃ (aq) - 35-40 °C 5-fluoro-2-nitroaniline google.com

This table provides examples from related syntheses demonstrating the SNAr principle.

Novel and Advanced Synthetic Routes to this compound

Modern synthetic chemistry offers advanced methodologies that can provide alternative and potentially more efficient or sustainable routes to complex molecules like this compound.

Transition-Metal Catalyzed C-N Bond Formation in Aromatic Systems

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds. rsc.org Reactions like the Buchwald-Hartwig amination allow for the coupling of aryl halides or triflates with amines, offering a versatile route to anilines. nih.gov

A potential pathway to this compound using this technology would involve a precursor such as 1-bromo-5-fluoro-3-methoxy-2-nitrobenzene . This aryl bromide could be coupled with an ammonia equivalent (e.g., benzophenone (B1666685) imine followed by hydrolysis, or using newer generation catalysts that allow for direct ammonia coupling) in the presence of a palladium or copper catalyst and a suitable ligand.

The key advantages of this approach include mild reaction conditions and a broad tolerance for other functional groups on the aromatic ring. The challenge lies in the synthesis of the required halogenated precursor. Iron-catalyzed C-N bond formation has also emerged as a lower-cost alternative for creating N-heterocycles and could potentially be adapted for intermolecular aminations. arabjchem.org

Application of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. whiterose.ac.uk These principles can be applied to the synthesis of this compound.

Continuous Flow Technology: For hazardous reactions like nitration, continuous flow reactors offer significant safety and efficiency advantages over traditional batch processing. researchgate.net They allow for precise control of reaction temperature and time, minimizing the formation of byproducts and the risk of thermal runaway. This has been successfully demonstrated for the synthesis of the related isomer, 4-fluoro-2-methoxy-5-nitroaniline. acs.orgresearchgate.net

Safer Solvents and Reagents: Efforts can be made to replace hazardous solvents like dichloromethane (B109758) with greener alternatives. tandfonline.com Furthermore, exploring solid acid catalysts or alternative nitrating agents could reduce the reliance on large quantities of concentrated sulfuric and nitric acids.

Atom Economy: Synthetic routes are evaluated based on their atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. Catalytic routes, such as the transition-metal catalyzed C-N bond formation, generally offer higher atom economy compared to classical methods that may require protecting groups or stoichiometric reagents. whiterose.ac.uk

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be optimized for improved safety, efficiency, and environmental sustainability.

Chemo-, Regio-, and Stereoselective Synthesis Investigations

The synthesis of this compound necessitates careful control over chemo-, regio-, and stereoselectivity.

Chemoselectivity: In synthetic sequences involving precursors with multiple reactive sites, such as an amino group and an activated aromatic ring, protecting the more reactive group is a common strategy. For instance, the acetylation of 4-fluoro-2-methoxyaniline (B49241) protects the amino group from oxidation during the subsequent nitration step. google.comacs.org This ensures that the nitration occurs on the aromatic ring rather than on the nitrogen atom.

Regioselectivity: The placement of the nitro group is a critical aspect of the synthesis. In the nitration of substituted anilines, the existing substituents on the aromatic ring direct the position of the incoming electrophile. For example, in the nitration of 4-fluoro-2-methoxyaniline, the activating methoxy group and the deactivating but ortho-, para-directing fluoro group influence the position of nitration. google.comacs.org Research has shown that the nitration of N-protected-(4-fluoro-2-methoxyphenyl)aniline yields the 5-nitro derivative. google.com The choice of nitrating agent (e.g., nitric acid, potassium nitrate) and reaction conditions (e.g., temperature, solvent) can be optimized to maximize the yield of the desired regioisomer. google.comacs.org In some cases, the formation of undesired regioisomers is observed, necessitating purification to isolate the correct product. acs.org

Stereoselectivity: For the synthesis of this compound itself, which is an achiral molecule, stereoselectivity is not a primary concern. However, in the broader context of synthesizing related fluorinated compounds, stereoselective methods are of significant interest. For instance, the synthesis of certain fluorinated azacycles from fluoroalkynes has been shown to proceed with high stereoselectivity. rsc.org

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its intermediates, as well as for ensuring the scalability and safety of the process.

For the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide, a key intermediate in a related synthesis, various parameters have been investigated. google.comacs.org

Table 1: Optimization of Nitration Conditions

Parameter Variation Outcome Reference
Nitrating Agent Fuming Nitric Acid Effective for nitration. google.com
Solvent Sulfuric Acid Used as a solvent and catalyst. google.com
Temperature 0-5°C Controlled temperature to manage the exothermic reaction. google.com

| Reaction Time | 1.0 - 2.0 hours | Sufficient time for the reaction to proceed to completion. | google.com |

In continuous flow chemistry, which offers enhanced safety and control over reaction parameters, the nitration of 4-fluoro-2-methoxyaniline has been optimized. acs.org This approach allows for precise temperature control, which is critical for managing the highly exothermic nature of nitration and minimizing the formation of byproducts. acs.org The use of a continuous flow reactor can lead to higher yields and purity compared to batch processes. acs.org

Advanced Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of intermediates are critical steps in the synthesis of this compound to ensure the purity of the final product.

Following the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide, the reaction mixture is typically quenched by pouring it into chilled water. google.com This causes the product to precipitate out of the solution as a solid. The solid is then collected by filtration and washed with water to remove any residual acid and other water-soluble impurities. google.com

Further purification can be achieved through recrystallization. For instance, after the deprotection step to form 4-fluoro-2-methoxy-5-nitroaniline, the crude product is treated with petroleum ether, cooled, and stirred to induce crystallization. chemicalbook.com The purified solid is then filtered and dried. chemicalbook.com

In cases where simple precipitation and recrystallization are insufficient to achieve the desired purity, column chromatography is employed. This technique separates compounds based on their differential adsorption onto a stationary phase, allowing for the isolation of the desired isomer from any side products. acs.org

The choice of purification method depends on the physical properties of the intermediate and the nature of the impurities.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-fluoro-2-methoxyaniline
N-acetylated compound
4-fluoro-2-methoxy-5-nitroaniline
3-fluoro-5-methoxyaniline
2,4-difluoronitrobenzene
5-fluoro-2-nitroaniline
N-protected-(4-fluoro-2-methoxyphenyl)aniline

Reactivity and Reaction Pathways of 5 Fluoro 3 Methoxy 2 Nitroaniline

Electrophilic Aromatic Substitution Reactions at the Aniline (B41778) Moiety

The reactivity of the benzene (B151609) ring towards electrophiles is significantly influenced by the directing effects of the existing substituents. The amino group is a powerful activating group and an ortho-, para-director, and the methoxy (B1213986) group is also an activating ortho-, para-director. Conversely, the nitro group is a strong deactivating meta-director, and the fluorine atom is a deactivating but ortho-, para-director.

Position 2 is blocked by the nitro group.

Position 4 is ortho to the methoxy group and para to the amino group, making it electronically favorable.

Position 6 is ortho to the amino group and para to the methoxy group, also making it an activated site.

Given these factors, electrophilic substitution would be predicted to occur at the C4 or C6 positions. Analogous compounds, such as 5-Bromo-3-fluoro-2-nitroaniline, are known to undergo electrophilic substitution reactions. evitachem.com For 5-Fluoro-3-methoxy-2-nitroaniline, reactions like halogenation or sulfonation would likely yield a mixture of 4- and 6-substituted products, with the precise ratio depending on the specific reaction conditions and the steric bulk of the electrophile.

Nucleophilic Aromatic Substitution Reactions Involving the Fluorine and Nitro Groups

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA_r), where a nucleophile replaces a leaving group on the ring. researchgate.net In this compound, both the fluorine atom and the nitro group are potential leaving groups.

The efficiency of SNA_r is highest when the leaving group is positioned ortho or para to a strong electron-withdrawing group. In this molecule:

The fluorine atom at C5 is meta to the nitro group at C2. This position is not strongly activated, suggesting that displacement of the fluorine would require harsh reaction conditions or very strong nucleophiles.

The nitro group at C2 is ortho to both the methoxy and amino groups. While the nitro group can act as a leaving group, its displacement is generally less common than that of a halide in an activated position.

Despite the meta-relationship, studies on similar molecules show that nucleophilic substitution of fluorine is a key reaction pathway. For instance, in the synthesis of certain biologically active compounds, fluorine atoms on nitrated benzene rings are displaced by amines or alkoxides. atlantis-press.com The outcome of such reactions is highly dependent on the nature of the nucleophile and the specific reaction conditions employed. researchgate.net

Reductive Transformations of the Nitro Group to Anilines or Other Nitrogen-Containing Functions

The reduction of the nitro group is one of the most common and synthetically useful reactions for this class of compounds. The transformation of the nitro group into a primary amine yields 5-Fluoro-3-methoxybenzene-1,2-diamine, a valuable intermediate for the synthesis of heterocyclic compounds like benzimidazoles.

A variety of reducing agents can achieve this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods used for analogous nitroanilines include catalytic hydrogenation and chemical reduction. atlantis-press.com

Reducing Agent Typical Conditions Product Reference
H₂ gas, Palladium on Carbon (Pd/C)Methanol (B129727) or Ethanol solvent, room temperature to mild heat5-Fluoro-3-methoxybenzene-1,2-diamine
Iron (Fe) powder, HCl or Acetic AcidEthanol/water solvent, reflux5-Fluoro-3-methoxybenzene-1,2-diamine
Tin(II) Chloride (SnCl₂)Concentrated HCl, room temperature5-Fluoro-3-methoxybenzene-1,2-diamine
Hydrazine Hydrate (N₂H₄·H₂O), FeCl₃Ethanol solvent, reflux5-Fluoro-3-methoxybenzene-1,2-diamine atlantis-press.com

These reductions are generally high-yielding and selective for the nitro group, leaving the aniline, methoxy, and fluoro functionalities intact.

Oxidative Reactions of the Aniline and Methoxy Moieties

The aniline and methoxy groups are susceptible to oxidation, although such reactions may be less controlled compared to the reduction of the nitro group.

Aniline Moiety: The primary amino group can be oxidized by strong oxidizing agents to form various products, including nitroso (-NO), azoxy (-N=N(O)-), azo (-N=N-), or polymeric materials. The specific product depends heavily on the oxidant used and the reaction conditions.

Methoxy Moiety: Under harsh oxidative conditions, the methoxy group can be cleaved to a hydroxyl group (demethylation) or potentially oxidized to a carbonyl group.

Due to the sensitivity of the amino group, direct oxidation of this compound is often not a preferred synthetic route without prior protection of the amine.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at Aromatic Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. acs.org For this compound, the primary handles for these reactions are the amino group and the fluorine atom.

Buchwald-Hartwig Amination: The compound is an ideal substrate to act as the amine component in C-N cross-coupling reactions. It can be coupled with various aryl or heteroaryl halides (or triflates) in the presence of a palladium catalyst and a suitable ligand to form diarylamines. acs.org This reaction is a cornerstone in medicinal chemistry for constructing complex molecular scaffolds. researchgate.net

Coupling at the Fluoro Position: While direct coupling of C-F bonds is challenging, it is possible under specific catalytic conditions. However, a more common strategy involves converting the amino group into a more reactive leaving group, such as a halide (Br, I) or a triflate. This can be achieved via diazotization of the amine followed by a Sandmeyer-type reaction. The resulting aryl halide can then readily participate in a wide range of cross-coupling reactions.

Reaction Type Role of this compound Potential Coupling Partner Notes
Buchwald-Hartwig Amine ComponentAryl Halide / TriflateForms a C-N bond, yielding a diarylamine. acs.orgresearchgate.net
Suzuki Aryl Halide (after modification)Arylboronic Acid / EsterForms a C-C bond, yielding a biaryl compound.
Sonogashira Aryl Halide (after modification)Terminal AlkyneForms a C-C bond, yielding an aryl-alkyne.
Heck Aryl Halide (after modification)AlkeneForms a C-C bond, yielding a substituted alkene.

Mechanistic Investigations of Key Chemical Transformations of this compound

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key transformations are well-established for analogous systems.

Nucleophilic Aromatic Substitution (SNA_r): This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the leaving group (e.g., fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. researchgate.net The stability of the Meisenheimer complex is the key factor determining the reaction rate.

Reduction of the Nitro Group: The catalytic hydrogenation of a nitro group on a metal surface (like Pd/C) is a complex multi-step process involving the sequential reduction and dehydration of various intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately leading to the formation of the amine.

Palladium-Catalyzed Buchwald-Hartwig Amination: The generally accepted catalytic cycle involves three main stages:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the diarylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle. acs.org

These fundamental mechanisms provide a robust framework for predicting and understanding the reactivity of this compound in various synthetic contexts.

Computational and Theoretical Investigations of 5 Fluoro 3 Methoxy 2 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of 5-Fluoro-3-methoxy-2-nitroaniline. These methods offer a microscopic view of the molecule, providing data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding its stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method for investigating the ground state properties of molecules. By using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the optimized geometry of this compound can be determined. rasayanjournal.co.in DFT calculations for similar substituted anilines and nitroaromatics have demonstrated high accuracy in predicting molecular geometries. researchgate.netbohrium.com For this compound, the presence of electron-withdrawing nitro and fluoro groups, along with the electron-donating methoxy (B1213986) and amino groups, creates a complex electronic environment that influences its structure.

The calculated bond lengths and angles would reveal the extent of electronic delocalization and steric hindrance among the substituents. For instance, the C-N bond of the nitro group is expected to be relatively short, indicating strong conjugation with the aromatic ring. Conversely, steric repulsion between the adjacent nitro and amino groups might cause slight out-of-plane distortions.

Table 1: Predicted Ground State Properties of this compound using DFT

ParameterPredicted Value
Total EnergyValue dependent on level of theory
Dipole MomentValue dependent on level of theory
C-C (ring) Bond Lengths~1.39 - 1.41 Å
C-N (amino) Bond Length~1.39 Å
C-N (nitro) Bond Length~1.46 Å
C-F Bond Length~1.35 Å
C-O (methoxy) Bond Length~1.37 Å
N-O (nitro) Bond Lengths~1.23 Å
C-N-O (nitro) Bond Angle~118°
C-C-N (amino) Bond Angle~121°

Note: These are estimated values based on typical DFT calculations for similar molecules and would require specific calculations for precise determination.

For even greater accuracy, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed. While HF theory provides a good starting point, it does not account for electron correlation. pnas.org MP2 calculations, which include electron correlation effects, are expected to yield more precise predictions for the geometry and energy of this compound. acs.orgcdnsciencepub.com These methods are particularly useful for refining the understanding of subtle electronic interactions and have been successfully applied to study nitroaromatic compounds. pnas.orgpnas.org Comparing the results from DFT and ab initio methods can provide a comprehensive picture of the molecule's electronic structure. rasayanjournal.co.in

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Reaction Pathways

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity and reaction pathways of a molecule. researchgate.net The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and methoxy moieties, suggesting these are the likely sites for electrophilic attack. The LUMO, in contrast, would be concentrated on the electron-deficient nitro group and the aromatic ring, indicating these as the probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. rsc.orguou.ac.in Computational studies on similar substituted anilines have shown that the nature and position of substituents significantly influence the FMO energies and distribution. bohrium.combohrium.com

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

ParameterPredicted Value (eV)
HOMO EnergyValue dependent on level of theory
LUMO EnergyValue dependent on level of theory
HOMO-LUMO Energy GapValue dependent on level of theory

Note: The exact values are dependent on the computational method and basis set used.

Electrostatic Potential Surface (EPS) Analysis for Charge Distribution and Interaction Sites

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This analysis is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

In this compound, the EPS is expected to show a highly negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack and hydrogen bond donation. nih.govtandfonline.com Conversely, a positive potential is anticipated around the hydrogen atoms of the amino group and potentially near the carbon atom attached to the nitro group, indicating sites for nucleophilic interaction. tandfonline.comscispace.com The fluorine atom will also contribute to a region of negative potential. Such analyses have been instrumental in understanding the reactivity of nitroaromatic compounds. nih.govtandfonline.com

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which can then be validated against experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. tandfonline.com The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the electron-withdrawing and -donating groups will cause characteristic upfield and downfield shifts for the aromatic protons and carbons. cas.czacs.orgliverpool.ac.ukwisc.edu For instance, the protons ortho and para to the amino group are expected to be shielded, while those near the nitro group will be deshielded. The conformation of the methoxy group can also influence the ¹³C NMR chemical shifts. nih.govacs.org

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated using DFT. sphinxsai.com These calculations help in the assignment of experimental vibrational bands to specific molecular motions. nih.govresearchgate.netresearchgate.net Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the NO₂ and NH₂ groups, C-F stretching, and various bending and rocking modes of the aromatic ring. jchps.comresearchgate.net Theoretical spectra for related nitroaniline compounds have shown good agreement with experimental data after applying appropriate scaling factors. sphinxsai.comjchps.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amino (NH₂)Symmetric Stretch~3400-3500
Amino (NH₂)Asymmetric Stretch~3500-3600
Nitro (NO₂)Symmetric Stretch~1300-1350
Nitro (NO₂)Asymmetric Stretch~1500-1550
C-FStretch~1200-1300
C-O (methoxy)Stretch~1250 (asymmetric), ~1040 (symmetric)

Note: These are approximate ranges and the precise values depend on the computational method.

Derivatives and Synthetic Transformations Initiated from 5 Fluoro 3 Methoxy 2 Nitroaniline

Synthesis of Substituted Fluorinated Anilines via Selective Nitro Group Reduction

The selective reduction of the nitro group in 5-fluoro-3-methoxy-2-nitroaniline and its derivatives is a key step in the synthesis of substituted fluorinated anilines. This transformation is commonly achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C). google.com Other reducing agents like iron in the presence of an acid (e.g., HCl or acetic acid) or ammonium (B1175870) chloride are also utilized. nih.govgoogle.com For instance, the reduction of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide can be accomplished with hydrochloric acid and methanol (B129727) to yield the corresponding aniline (B41778). The choice of reducing agent and reaction conditions is critical to avoid the reduction of other functional groups, ensuring the desired product is obtained with high selectivity and yield.

Table 1: Reagents for Selective Nitro Group Reduction

ReagentCatalyst/ConditionsReference
Hydrogen Gas (H₂)Palladium on Carbon (Pd/C) google.com
Iron (Fe)Hydrochloric Acid (HCl)
Iron (Fe)Ammonium Chloride (NH₄Cl) nih.gov
Sodium Hydrosulfite google.com
Tin(II) Chloride google.com

Functionalization of the Aniline Nitrogen: Formation of Amides, Ureas, and Carbamates

The amino group of anilines derived from this compound is readily functionalized to form amides, ureas, and carbamates. Amide derivatives are synthesized by reacting the aniline with acyl chlorides or carboxylic acids. nih.govresearchgate.netmdpi.com For example, various acyl chlorides can be reacted with the aniline in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). nih.gov The formation of ureas can be achieved by reacting the aniline with isocyanates or by using phosgene (B1210022) or its equivalents to couple two aniline molecules. Carbamates are typically prepared by reacting the aniline with a chloroformate. These functionalizations are important for modifying the electronic and steric properties of the molecule, which can be crucial for its biological activity or for directing subsequent synthetic steps.

Chemical Modifications of the Methoxy (B1213986) Substituent

The methoxy group in derivatives of this compound can be a target for chemical modification, although this is less common than transformations involving the nitro or amino groups. Demethylation, or ether cleavage, can be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. mdpi.com This converts the methoxy group into a hydroxyl group, which can then be further functionalized. For instance, the hydroxyl group can be alkylated to introduce different alkoxy groups or converted to other functional groups. The selective cleavage of the methoxy group in the presence of other sensitive functional groups requires careful selection of reagents and reaction conditions. In some cases, the methoxy group has been observed to be substituted by other nucleophiles under specific reaction conditions. nih.gov

Exploiting the Fluorine Atom in Further Chemical Transformations (e.g., Fluorine-Lithium Exchange, Metalation)

The fluorine atom on the aromatic ring of this compound derivatives can be exploited in various chemical transformations. While direct nucleophilic aromatic substitution of the fluorine is challenging due to the presence of other activating groups, it can be replaced under certain conditions. nih.gov A more versatile approach is the use of organometallic chemistry. Fluorine-lithium exchange, typically using strong bases like n-butyllithium or tert-butyllithium, can generate a lithiated intermediate. nih.govbeilstein-journals.org This organolithium species can then react with a variety of electrophiles to introduce new substituents at the position formerly occupied by the fluorine atom. nih.gov However, the presence of other acidic protons in the molecule can complicate these reactions, necessitating careful control of reaction conditions and potentially the use of protecting groups. Directed ortho-metalation, where a directing group guides the metalation to a specific position, is another strategy that can be employed, although the directing ability of the substituents on the this compound scaffold would need to be considered. researchgate.net

Design and Synthesis of Nitrogen-Containing Heterocyclic Compounds Utilizing the Aromatic Scaffold

The aromatic scaffold of this compound and its derivatives is a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds. rjptonline.org A common strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions with appropriate bifunctional reagents. For example, the resulting diamine can be used to synthesize quinolines, a class of heterocycles with diverse biological activities. researchgate.netarabjchem.orgrsc.org The Skraup reaction, which involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a classic method for quinoline (B57606) synthesis. rsc.org Other methods like the Combes, Doebner-Miller, and Friedländer syntheses also provide access to quinolines from aniline precursors. arabjchem.org The specific substitution pattern of the final heterocyclic compound is determined by the structure of the aniline and the cyclizing agent. For instance, 5-fluoro-4-methoxy-2-nitroaniline (B1360405) has been used in a modified Skraup reaction to produce 5-fluoro-6-methoxy-8-nitroquinoline. researchgate.net

Table 2: Common Heterocyclic Synthesis Reactions from Anilines

Reaction NameReagentsProductReference
Skraup ReactionGlycerol, Sulfuric Acid, Oxidizing AgentQuinolines rsc.org
Combes Quinoline Synthesisβ-DiketonesQuinolines arabjchem.org
Doebner-Miller Reactionα,β-Unsaturated Carbonyl CompoundsQuinolines arabjchem.org
Friedländer SynthesisCarbonyl compounds with an α-methylene groupQuinolines arabjchem.org
Camps Quinoline Synthesiso-AcylaminoacetophenonesQuinolines arabjchem.orgmdpi.com

Regioselective Synthesis of Advanced Organic Intermediates for Complex Molecule Construction

The strategic placement of functional groups on the this compound ring allows for the regioselective synthesis of advanced organic intermediates. The directing effects of the substituents play a crucial role in controlling the outcome of subsequent reactions. For example, in electrophilic aromatic substitution reactions, the existing substituents will direct incoming electrophiles to specific positions on the ring. Similarly, the selective reduction of the nitro group or functionalization of the amino group, as discussed in previous sections, provides intermediates where further transformations can be carried out at specific sites. nih.govgoogle.com By carefully planning a sequence of reactions, chemists can utilize this compound to construct complex molecules with a high degree of control over the final structure. This makes it a valuable starting material in multi-step syntheses of pharmaceuticals and other functional organic materials. organic-chemistry.orguj.edu.pl

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Diverse Organic Molecules

5-Fluoro-3-methoxy-2-nitroaniline is a highly functionalized aromatic compound that serves as a valuable intermediate in organic synthesis. The presence of four distinct functional groups—amine, nitro, methoxy (B1213986), and fluoro—on the aromatic ring allows for a wide range of chemical transformations. The ortho-positioning of the amino and nitro groups is a classic precursor for the synthesis of various heterocyclic systems.

Chemists utilize such substituted anilines as foundational scaffolds upon which to build more complex structures. The reactivity of the amine and the potential for reduction of the nitro group offer pathways to numerous derivatives. While extensive literature on this specific isomer is not widespread, its structural motifs are analogous to other well-studied nitroanilines that are pivotal in creating diverse chemical libraries.

Precursor for Advanced Pharmaceutical Intermediates and Structural Scaffolds in Drug Discovery Programs

Substituted nitroanilines are crucial starting materials in medicinal chemistry for the development of novel therapeutic agents. The functional groups can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, affecting its solubility, metabolic stability, and binding affinity to biological targets.

While this compound itself is a promising scaffold, its isomer, 4-Fluoro-2-methoxy-5-nitroaniline, provides a prominent example of the utility of this class of compounds. This isomer is a key building block in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat specific types of non-small cell lung cancer. The synthesis involves the reaction of the aniline (B41778) with a pyrimidine (B1678525) core, followed by reduction of the nitro group and subsequent functionalization. This highlights the value of the fluorinated methoxy-nitroaniline scaffold in constructing highly complex and potent pharmaceutical agents.

The ortho-nitroaniline structure is a well-established precursor for synthesizing fused heterocyclic compounds, which are prevalent in many biologically active molecules. The primary synthetic strategy involves the reductive cyclization of the nitro group.

A common pathway includes:

Reduction of the Nitro Group: The nitro group is selectively reduced to an amine using reagents like tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or catalytic hydrogenation. This transformation yields a highly reactive 1,2-diamino intermediate, 5-fluoro-3-methoxybenzene-1,2-diamine.

Cyclization: This diamine can then be reacted with various electrophilic partners to form different heterocyclic rings.

Benzimidazoles: Reaction with a carboxylic acid or its derivative (like an aldehyde followed by oxidation) leads to the formation of a substituted benzimidazole (B57391) ring.

Quinoxalines: Condensation with a 1,2-dicarbonyl compound (e.g., glyoxal (B1671930) or a substituted derivative) yields a quinoxaline (B1680401) ring system.

Benzotriazoles: Reaction with nitrous acid (generated in situ from NaNO₂) forms a stable benzotriazole.

These heterocyclic cores are foundational in numerous drug discovery programs, serving as scaffolds for further chemical exploration.

The true synthetic power of this compound lies in its ability to generate novel chemical entities (NCEs). Once a core heterocycle (like a benzimidazole or quinoxaline) is formed, the fluorine and methoxy substituents from the original molecule become integral parts of the new scaffold. These groups can be used to fine-tune the biological activity of the molecule.

For instance, the fluorine atom can enhance metabolic stability and improve binding interactions with protein targets through hydrogen bonding or dipole interactions. The methoxy group can influence solubility and can be a potential site for demethylation in vivo, leading to a new active metabolite. This inherent functionality allows medicinal chemists to develop libraries of related compounds to explore structure-activity relationships (SAR) and optimize lead candidates for drug development.

Utility in Agrochemical Synthesis as a Building Block

Similar to the pharmaceutical industry, the agrochemical sector relies on versatile building blocks to create new pesticides, herbicides, and fungicides. Nitroaromatic compounds are common precursors in this field. The structural features of this compound make it a potential candidate for the synthesis of novel agrochemicals. The presence of a fluorine atom is particularly valued in agrochemical design, as it can increase the biological efficacy and stability of the final product.

Application in Polymer Chemistry and Functional Material Development (e.g., Monomers, Dyes, Ligands)

The unique electronic properties of this compound lend themselves to applications in materials science.

Dyes: Aromatic amines and nitro compounds are fundamental components of many synthetic dyes. The ortho-nitroaniline structure is a known chromophore. Through reduction of the nitro group and subsequent diazotization of the resulting diamine, it can be converted into a diazonium salt. This salt can then be coupled with other aromatic compounds (coupling partners) to produce a wide range of azo dyes with various colors.

Polymers: Fluorinated monomers are used to create specialty polymers with desirable properties such as high thermal stability, chemical resistance, and low surface energy. This compound could potentially be incorporated into polymer backbones or used as a functional additive.

Ligands: The nitrogen and oxygen atoms within the molecule possess lone pairs of electrons and can act as binding sites for metal ions. This makes it a potential candidate for the synthesis of novel ligands for catalysis or the development of metal-organic frameworks (MOFs). bldpharm.com

Strategies for Divergent Synthesis Utilizing this compound as a Core Module

Divergent synthesis is an efficient strategy where a single, highly functionalized starting material is used to produce a wide array of structurally distinct products by selectively targeting its different reactive sites. nih.gov this compound is an ideal core module for such an approach due to its multiple, chemically distinct functional groups. By choosing specific reagents and reaction conditions, a chemist can dictate the reaction pathway.

Below is a table outlining potential divergent synthetic strategies.

Target Functional Group Reagent(s) / Condition Intermediate Product Potential Final Products
Nitro Group Catalytic Hydrogenation (H₂, Pd/C) or SnCl₂/HCl5-Fluoro-3-methoxybenzene-1,2-diamineBenzimidazoles, Quinoxalines, Benzotriazoles
Primary Amine NaNO₂, aq. HCl (Diazotization)Diazonium Salt IntermediateSandmeyer reaction products (e.g., -Cl, -Br, -CN, -OH substitution)
Fluoro Group Strong Nucleophile (e.g., NaSR), High TempThioether derivativeMolecules with tailored electronic properties or further functionalization handles
Methoxy Group Strong Acid (e.g., BBr₃, HBr)Phenol (B47542) derivativeCompounds with a hydroxyl group for further etherification or esterification

This strategic, controllable approach allows for the efficient generation of diverse molecular libraries from a single, valuable starting material, which is a key goal in modern synthetic chemistry. nih.gov

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional synthetic routes to nitroaromatic compounds often rely on harsh conditions and generate significant waste. Future research will undoubtedly focus on developing greener and more sustainable methods for the synthesis of 5-Fluoro-3-methoxy-2-nitroaniline.

Key areas of investigation include:

Biocatalytic Approaches: The use of enzymes for nitration and other functional group transformations offers a mild and highly selective alternative to conventional chemical methods. acs.orgresearchgate.net Research into enzymes capable of regioselective nitration on complex aromatic substrates could lead to a more environmentally friendly synthesis. Furthermore, nitroreductase enzymes are being explored for the sustainable production of arylamines from nitroaromatic compounds, a transformation that could be applied to derivatives of this compound. researchgate.netchemrxiv.org

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. mdpi.comresearchgate.net Developing photocatalytic methods for the nitration or amination of appropriately substituted precursors could significantly reduce the environmental footprint of the synthesis.

Flow Chemistry: Continuous flow processes offer enhanced safety, better heat management, and improved selectivity for highly exothermic reactions like nitration. researchgate.netnih.govrsc.orgresearchgate.netvapourtec.comresearchgate.net

Synthesis StrategyPotential AdvantagesRelevant Precursor Type
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Substituted anilines or phenols
Photocatalysis Use of visible light, ambient temperature, atom economy.Functionalized benzene (B151609) derivatives
Flow Chemistry Enhanced safety, precise temperature control, scalability.Aromatic precursors for nitration

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The unique electronic properties conferred by the combination of electron-donating (methoxy, amino) and electron-withdrawing (fluoro, nitro) groups suggest that this compound could exhibit novel reactivity.

Future explorations could include:

C-H Functionalization: Direct functionalization of the aromatic C-H bonds could provide efficient access to a wide range of derivatives without the need for pre-functionalized starting materials.

Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock new reaction pathways. mdpi.comresearchgate.net For instance, fluoroalkyl groups could be introduced into the molecule using photoinduced methods, a common strategy for functionalizing aniline (B41778) derivatives. nih.gov

Transition-Metal Catalysis: The development of novel cross-coupling reactions could enable the introduction of various substituents, leading to a diverse library of compounds for screening in different applications.

Application in Asymmetric Synthesis as a Chiral Auxiliary Precursor or Ligand Component

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. This compound could serve as a valuable precursor for components used in asymmetric synthesis.

Potential avenues for research are:

Chiral Auxiliaries: Modification of the aniline group could lead to the formation of chiral auxiliaries that can control the stereochemistry of reactions.

Chiral Ligands: The aromatic scaffold can be elaborated to create novel chiral ligands for transition-metal-catalyzed asymmetric reactions. The presence of the fluorine atom could be advantageous for tuning the electronic properties and steric bulk of the ligand. Chiral Ni(II) complexes, for example, have proven effective in the synthesis of fluorinated amino acids. nih.gov

Enzymatic Asymmetric Synthesis: Photoenzymatic strategies are being developed for the asymmetric synthesis of fluorinated compounds, which could be applied to derivatives of this compound to create chiral building blocks. the-innovation.orgthe-innovation.orgresearchgate.net

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a key trend in the chemical and pharmaceutical industries. ewadirect.com The synthesis and derivatization of this compound are well-suited for this transition.

Future research in this area should focus on:

Continuous Flow Nitration and Reduction: Implementing the synthesis of the core structure in continuous flow reactors can significantly improve safety and efficiency. researchgate.netnih.govrsc.orgvapourtec.comresearchgate.netewadirect.commdpi.com Microreactors, in particular, offer excellent control over reaction parameters. krishisanskriti.orgrsc.orgsoci.orgwikipedia.orgacs.org

Automated Synthesis Platforms: Integrating flow reactors with automated control systems can enable the on-demand synthesis of a library of derivatives for high-throughput screening. biovanix.cominnovationnewsnetwork.comnus.edu.sgchemspeed.comnih.gov This approach accelerates the discovery of new molecules with desired properties.

PlatformKey AdvantagesPotential Application for this compound
Continuous Flow Reactor Improved safety, enhanced heat and mass transfer, scalability.Synthesis of the core nitroaniline structure.
Automated Synthesis High-throughput screening, rapid library generation, reproducibility.Derivatization and lead optimization.

Computational Design of Novel Derivatives with Predicted Reactivity and Synthetic Accessibility

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. illinois.edu These methods can accelerate the discovery and development of new molecules by predicting their properties and synthetic routes.

Unexplored avenues include:

Predictive Reactivity Models: Using quantum chemical calculations, such as Density Functional Theory (DFT), to predict the reactivity of different positions on the aromatic ring, guiding synthetic efforts towards the desired products. umn.edursc.org Computational methods can also predict the metabolism of substituted anilines. tandfonline.com

In Silico Screening: Designing virtual libraries of derivatives and using computational tools to predict their electronic, optical, or biological properties. This can help to prioritize synthetic targets. The analysis of frontier molecular orbitals (HOMO-LUMO) can provide insights into the electronic characteristics and reactivity of designed compounds. nih.gov

AI-Powered Retrosynthesis: Employing artificial intelligence and machine learning algorithms to propose novel and efficient synthetic routes to complex derivatives of this compound. cas.orgchemrxiv.orgnih.govresearchgate.net

Expansion into Emerging Fields of Materials Chemistry and Nanoscience

The unique substitution pattern of this compound makes it an interesting building block for advanced materials.

Future research could explore its use in:

Conducting Polymers: Aniline and its derivatives are well-known precursors to polyanilines, a class of conducting polymers. rsc.orgresearchgate.netacs.org The substituents on this compound could modulate the electronic properties, solubility, and processability of the resulting polymers, making them suitable for applications in sensors or electronic devices. rsc.orgresearchgate.net

Organic Dyes and Pigments: The chromophoric nitroaniline core suggests potential applications as a scaffold for novel dyes with tailored absorption and emission properties.

Nanoscience: The molecule could be used as a precursor for the synthesis of functionalized nanoparticles or as a component in self-assembled monolayers on various surfaces.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Fluoro-3-methoxy-2-nitroaniline, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Nitration and Substitution : Start with 3-fluoro-5-methoxyaniline. Introduce the nitro group at position 2 via nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C). Monitor regioselectivity using TLC or HPLC .

  • Alternative Route : Fluorination of 3-methoxy-2-nitroaniline using fluorinating agents like Selectfluor™ in acetonitrile at 60–80°C .

  • Key Factors : Solvent polarity (e.g., DMF vs. acetonitrile) and catalyst choice (e.g., Lewis acids) significantly impact reaction rates and byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for >95% purity .

    • Data Table :
Synthetic StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO₃/H₂SO₄, 0°C65–7092
FluorinationSelectfluor™, 70°C50–5588

Q. How is this compound characterized structurally, and what analytical techniques validate its identity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the methoxy group (-OCH₃) shows a singlet at ~3.8 ppm, while the nitro group deshields adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 201.04 (calculated: 201.04) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions, particularly hydrogen bonding between amine and nitro groups .

Advanced Research Questions

Q. How do electronic effects of the fluoro, methoxy, and nitro groups influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Substituent Effects : The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups deactivate the aromatic ring, reducing oxidative addition efficiency in palladium-catalyzed reactions. Methoxy (-OCH₃), an electron donor, activates the ring at specific positions .

  • Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 90°C. Monitor reaction progress via GC-MS. The para-fluoro group directs coupling to the meta position relative to the nitro group .

    • Data Table :
CatalystSolventTemp (°C)Conversion (%)
Pd(PPh₃)₄DMF/H₂O9085
PdCl₂(dppf)Toluene11070

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Analyze degradation products via LC-MS.

  • Findings :

  • Acidic Conditions (pH < 4) : Nitro group reduction to amine occurs, forming 5-fluoro-3-methoxy-2-aminoaniline .

  • Alkaline Conditions (pH > 10) : Methoxy group hydrolysis yields 5-fluoro-3-hydroxy-2-nitroaniline .

    • Data Table :
pHTemp (°C)Half-Life (h)Major Degradant
24012Amine derivative
12408Hydroxy derivative

Q. How does this compound interact with biological targets (e.g., monoamine oxidases), and what SAR insights can guide drug design?

  • Methodology :

  • Enzyme Assays : Test inhibitory activity against MAO-A/MAO-B using fluorometric assays. IC₅₀ values are compared to reference inhibitors (e.g., clorgyline, selegiline) .

  • SAR Insights :

  • Nitro group removal reduces potency by 10-fold, highlighting its role in electron-deficient π-π interactions.

  • Methoxy substitution at position 3 enhances solubility but decreases membrane permeability .

    • Data Table :
CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
This compound2.115.4
3-Methoxy-2-nitroaniline18.7>50

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.